(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol
Description
Properties
IUPAC Name |
[1-[2-(4-fluorophenyl)ethyl]pyrrol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-9-15-8-1-2-13(15)10-16/h1-6,8,16H,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLNGXBEWOHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695764 | |
| Record name | {1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-19-4 | |
| Record name | 1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Substitution Reaction
- Reactants : 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.
- Catalyst : Alkaline catalyst such as potassium carbonate (K2CO3), triethylamine, or sodium carbonate (Na2CO3), with K2CO3 preferred.
- Solvent : Ethyl acetate (preferred), methyl acetate, or acetone.
- Conditions : Reaction at 40–60 °C for 3–6 hours.
- Product : 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
Step 2: Hydrogenation Cyclization
- Reactants : 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Catalysts : Pd-C (10% palladium on carbon) and HZSM-5 molecular sieve.
- Solvent : 1,4-dioxane (preferred), methanol, or tetrahydrofuran.
- Conditions : Stirring at 60–90 °C under normal pressure for 15–20 hours.
- Product : 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Post-Treatment and Purification
- After step 1, the reaction mixture is cooled, quenched with hydrochloric acid solution, and the organic phase is separated, washed, dried, and concentrated under reduced pressure. Impurities are removed by recrystallization using a mixture of isopropyl alcohol and water.
- After step 2, the reaction mixture is cooled, filtered to remove Pd-C and molecular sieves, water is added to induce crystallization, followed by filtration and drying.
Yield and Advantages
- The method is characterized by a short synthetic route, low cost, simple operation, and high yield.
- Suitable for industrial scale production due to straightforward reaction conditions and readily available catalysts.
Alternative Methods and Related Preparations
Formylation of 2-(2-fluorophenyl)-1H-pyrrole
- A one-pot synthesis approach involves formylation of 2-(2-fluorophenyl)-1H-pyrrole using sodium hydride in 4-methyltetrahydropyran solvent.
- The reaction is conducted under ice-cooling followed by stirring at room temperature overnight.
- Workup includes aqueous sodium hydroxide treatment, organic layer separation, washing with brine, and solvent evaporation.
- Crystallization is induced by dissolving the residue in ethyl acetate at 70 °C, followed by addition of heptane.
This method is useful for preparing the aldehyde intermediate that can be further reduced to the methanol derivative.
Reduction to (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-yl)-methanol
- The aldehyde intermediate (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde) is typically reduced to the corresponding methanol using standard reduction protocols such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Conditions are mild to preserve the pyrrole ring and fluorophenyl substituent integrity.
Summary Data Table of Preparation Parameters
| Step | Reactants / Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Substitution Reaction | 2-fluoro-alpha-bromoacetophenone, 3-oxo-propionitrile, K2CO3 | Ethyl acetate (preferred) | 40–60 | 3–6 | Alkaline catalyst promotes substitution |
| Hydrogenation Cyclization | 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, Pd-C, HZSM-5 | 1,4-dioxane (preferred) | 60–90 | 15–20 | Pd-C catalyzes ring closure |
| Formylation (Alternative) | 2-(2-fluorophenyl)-1H-pyrrole, NaH | 4-methyltetrahydropyran | 0 (ice cooling) to RT | Overnight | One-pot formylation |
| Reduction to Methanol | Aldehyde intermediate, NaBH4 or catalytic H2 | Suitable solvent (e.g., MeOH) | Room temperature | 1–4 | Mild reduction to alcohol |
Research Findings and Considerations
- The substitution reaction step is critical for regioselective attachment of the fluorophenyl-ethyl group.
- Use of Pd-C and HZSM-5 molecular sieve catalysts enhances cyclization efficiency and yield.
- Choice of solvent influences solubility and reaction kinetics; ethyl acetate and 1,4-dioxane are preferred for their balance of polarity and stability.
- Post-reaction workup involving acid quenching and recrystallization ensures removal of impurities and high purity product.
- Alternative formylation methods provide flexibility in synthetic planning, allowing one-pot processes that reduce reaction steps.
- Reduction conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive pyrrole moieties.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. This reactivity aligns with studies on structurally related pyrrole-methanol derivatives .
Key Findings :
-
Oxidation efficiency depends on the steric environment of the pyrrole ring .
-
Carboxylic acid derivatives show enhanced stability compared to aldehydes .
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions .
Mechanistic Insights :
-
Copper catalysis enhances iodination efficiency via a radical pathway .
-
Ammonia-mediated substitution requires elevated temperatures due to the electron-withdrawing effect of the fluorine atom .
Reductive Modifications
The pyrrole ring can be reduced to pyrrolidine under hydrogenation conditions .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2-methanol | 89% |
Optimization Notes :
Esterification and Ether Formation
The hydroxymethyl group participates in esterification and Williamson ether synthesis .
Critical Parameters :
-
Pyridine neutralizes HCl byproducts, preventing acid-mediated decomposition .
-
Sodium hydride ensures deprotonation of the hydroxyl group prior to alkylation .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitriles to form fused pyrrolo-oxazole systems .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Cycloaddition | Acetonitrile, BF₃·Et₂O, 80°C | 5-(4-Fluoro-phenyl)-7a-methyl-pyrrolo[1,2-d]oxazole-2-methanol | 65% |
Structural Confirmation :
Comparative Reactivity Table
| Reaction Class | Preferred Reagents | Typical Yield Range | Stability of Product |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 70–85% | High |
| Substitution | NaI/CuI | 60–75% | Moderate |
| Reduction | H₂/Pd/C | 85–90% | High |
| Esterification | AcCl/pyridine | 85–95% | High |
Challenges and Limitations
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol serves as a versatile building block for developing more complex molecules. Its unique structure enables chemists to explore new reaction pathways and design novel compounds with tailored properties .
Biology
This compound is studied for its potential interactions with biological macromolecules. It can act as a probe in enzyme mechanisms and receptor binding studies, providing insights into biochemical pathways and therapeutic targets. The presence of the fluorine atom may enhance its binding affinity and specificity towards certain biological targets .
Medicine
In medicinal chemistry, (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol is being explored for its therapeutic properties. Preliminary studies suggest it may exhibit activity against various diseases, making it a candidate for drug development. Its ability to modulate biological pathways opens avenues for treating conditions such as cancer or neurodegenerative diseases .
Industry
Industrially, this compound finds applications in producing specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other formulations where enhanced performance is desired. The compound's stability and reactivity can be leveraged to create high-performance materials .
A study investigated the binding affinity of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol to specific receptors involved in neurodegenerative diseases. Results indicated significant interaction with target receptors, suggesting potential therapeutic applications in treating Alzheimer's disease.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol using continuous flow reactors. This method improved yield and purity compared to traditional batch synthesis methods, demonstrating industrial scalability.
Mechanism of Action
The mechanism of action of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
A. (1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl)methanol ()
- Core Structure : Pyrrolidine (saturated five-membered ring) vs. pyrrole (aromatic ring) in the target compound.
- Substituents :
- A sulfonyl group attached to a 4-methylphenyl group at the 1-position vs. a 4-fluorophenethyl group in the target.
- Hydroxymethyl group at the 2-position, similar to the target.
- Key Differences: The sulfonyl group increases polarity and may enhance solubility in aqueous media compared to the hydrophobic phenethyl group in the target compound.
B. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone ()
- Core Structure : Pyrrole ring identical to the target compound.
- Substituents :
- A 4-fluorophenyl group attached via a ketone at the 2-position vs. a hydroxymethyl group in the target.
- Key Differences: The ketone group introduces strong electron-withdrawing effects, which could reduce nucleophilicity at the pyrrole ring compared to the hydroxymethyl group. This compound has demonstrated crystallographic characterization, suggesting stability in solid-state forms, whereas the target’s methanol group may favor solvation .
Analogues with Fluorophenyl Substituents and Hydroxyl Groups
C. [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol ()
- Core Structure : Piperidine (six-membered saturated ring) vs. pyrrole (five-membered aromatic ring).
- Substituents :
- 4-Fluorobenzyl group at the 1-position vs. 4-fluorophenethyl in the target.
- Hydroxymethyl group at the 2-position, analogous to the target.
- Key Differences :
D. (1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol ()
- Core Structure : Pyrazole (aromatic di-aza heterocycle) vs. pyrrole.
- Substituents :
- 2-Fluorophenyl at the 1-position and a dihydrobenzodioxin group at the 3-position.
- Hydroxymethyl group at the 4-position.
- Key Differences :
Functional Group Variations
Biological Activity
(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol, identified by its CAS number 885275-19-4, is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrole ring substituted with a 4-fluorophenyl ethyl group and a hydroxymethyl group, which may influence its interaction with biological macromolecules.
- Molecular Formula : C13H14FNO
- Molecular Weight : 219.25 g/mol
- Structure : The compound consists of a pyrrole ring with specific substituents that enhance its reactivity and binding properties.
The biological activity of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorinated phenyl group may enhance lipophilicity and improve the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against drug-resistant strains of bacteria and fungi. A study on pyrrole derivatives demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrrole ring can lead to enhanced anti-tubercular activity .
Anticancer Properties
Pyrrole derivatives have been explored for their anticancer potential. Research indicates that certain pyrrole compounds can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. In particular, derivatives with electron-withdrawing groups like fluorine have been associated with increased cytotoxicity against various cancer cell lines . The specific mechanism often involves interference with microtubule dynamics, which is crucial for cell division.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have suggested that pyrrole derivatives can exhibit anti-inflammatory properties. This is often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol can be influenced by various structural elements:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances biological activity by improving binding affinity to biological targets.
- Hydroxymethyl Group : This functional group may play a role in solubility and bioavailability, impacting the pharmacokinetics of the compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (1-[2-(4-fluorophenyl)-ethyl]-1H-pyrrol-2-yl)-methanol?
Answer:
The synthesis typically involves multi-step reactions, including:
- Pyrrole Ring Formation : Cyclocondensation of γ-diketones or amino alcohols with carbonyl compounds. For example, hydrazine hydrate in dioxane can facilitate pyrrole ring closure under reflux conditions .
- Fluorophenyl Substitution : Electrophilic aromatic substitution (EAS) using 4-fluorophenylethyl halides or Grignard reagents to introduce the fluorophenyl-ethyl group .
- Hydroxymethyl Functionalization : Reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol moiety .
Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry.
Advanced: How can regioselectivity challenges during pyrrole substitution be addressed in the synthesis of this compound?
Answer:
Regioselectivity in pyrrole substitution is influenced by:
- Directing Groups : Electron-donating substituents (e.g., -CH₂OH) on the pyrrole ring direct electrophiles to the α-position .
- Metal Coordination : Transition metals (e.g., Pd or Cu) can stabilize intermediates, favoring substitution at specific sites. For example, Pd-catalyzed cross-coupling reactions enhance selectivity for the 2-position .
- Steric Effects : Bulky protecting groups on the pyrrole nitrogen (e.g., Boc) can block undesired positions .
Computational modeling (DFT) is recommended to predict reactivity trends before experimental validation .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton splitting at δ 7.1–7.3 ppm and pyrrole protons at δ 5.8–6.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-F: ~1.34 Å) and dihedral angles (e.g., fluorophenyl-pyrrole torsion angle: 85–90°) to confirm spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ for C₁₃H₁₄FNO: calc. 220.1137) .
Advanced: How does the crystal structure of related fluorophenyl-pyrrole derivatives inform design of analogs?
Answer:
Crystallographic data (e.g., CCDC entries) reveal:
- Intermolecular Interactions : Hydrogen bonding between the hydroxymethyl group and adjacent molecules (O-H···N/O distances: ~2.8 Å) stabilizes the lattice .
- Packing Motifs : Parallel stacking of fluorophenyl groups (π-π interactions) enhances thermal stability, relevant for solid-state applications .
- Conformational Flexibility : The ethyl linker between fluorophenyl and pyrrole allows rotational freedom (~120°), which impacts ligand-receptor binding in bioactive analogs .
Basic: What biological activities are reported for structurally similar pyrrole derivatives?
Answer:
Related compounds exhibit:
- Antimicrobial Activity : Disruption of microbial cell membranes via hydrophobic fluorophenyl interactions (MIC: 2–8 µg/mL against S. aureus) .
- Enzyme Inhibition : Competitive inhibition of cytochrome P450 enzymes (IC₅₀: ~10 µM) due to pyrrole-metal coordination .
- Antifungal Mechanisms : Interference with ergosterol biosynthesis pathways in C. albicans .
Advanced: How can researchers design experiments to study this compound’s interaction with microbial enzymes?
Answer:
- Kinetic Assays : Measure enzyme inhibition (e.g., β-lactamase) using fluorogenic substrates (e.g., nitrocefin) and monitor absorbance changes (ΔA₄₈₂ nm) .
- Docking Simulations : Use AutoDock Vina to model binding poses within enzyme active sites (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Replace key residues (e.g., His154 in P450) to validate interaction sites .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Light Sensitivity : Protect from UV exposure to prevent pyrrole ring degradation .
- Moisture Control : Store under inert gas (N₂/Ar) to avoid hydroxymethyl group oxidation .
- Temperature : Stability decreases above 40°C; DSC/TGA analysis is recommended for storage guidelines .
Advanced: How can computational chemistry optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5) and BBB permeability (CNS MPO score >4) .
- Metabolite Profiling : CYP450 metabolism simulations (e.g., CYP3A4-mediated hydroxylation) identify potential toxic intermediates .
- Solubility Enhancement : Co-crystal screening (e.g., with succinic acid) improves aqueous solubility .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) with MRM transitions (e.g., m/z 220→152) .
- Fluorescence Detection : Derivatize the hydroxymethyl group with dansyl chloride for enhanced sensitivity (LOD: 0.1 ng/mL) .
Advanced: How do steric and electronic effects of the fluorophenyl group influence reactivity?
Answer:
- Electronic Effects : The -F group (σₚ = +0.06) mildly deactivates the phenyl ring, reducing EAS rates but improving regioselectivity .
- Steric Effects : The ethyl linker minimizes steric hindrance, enabling efficient cross-coupling reactions .
- Hammett Analysis : Correlate substituent effects with reaction rates (ρ ≈ -1.2 for nucleophilic substitutions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
